3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene
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Overview
Description
3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene is a spirocyclic compound with the molecular formula C₁₁H₁₉NO. It is characterized by a unique spiro structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the use of 1,2,3-triazole intermediates, which are coupled with other reagents to form the desired spirocyclic structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the correct isomer.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds, which are valuable in various chemical reactions and processes.
Biological Studies: The compound can be used in studies to understand the behavior of spirocyclic molecules in biological systems.
Mechanism of Action
The mechanism of action of 3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
3-oxa-8-azaspiro[5.6]dodec-10-ene: Another spirocyclic compound with a similar structure but different functional groups.
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one: A spirocyclic compound with two nitrogen atoms in the ring system.
Uniqueness
3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene is unique due to the presence of both oxygen and nitrogen atoms in its spirocyclic structure, which can impart distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C11H19NO/c1-12-8-6-11(7-9-12)5-3-2-4-10-13-11/h2,4H,3,5-10H2,1H3 |
InChI Key |
BQNAZXLFWKQNPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCC=CCO2)CC1 |
Origin of Product |
United States |
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